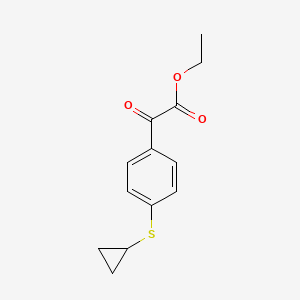

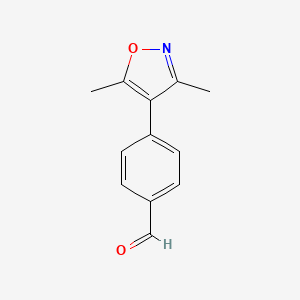

![molecular formula C12H8F3N3O2 B1393501 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid CAS No. 1215761-54-8](/img/structure/B1393501.png)

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid

Übersicht

Beschreibung

“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” is a chemical compound with the molecular formula C18H13F3N4O2 . It is related to pyrimidines, which are used as starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . Pyrimidines have been used in the development of compounds with relevant biological and pharmacological properties .

Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 374.09906016 g/mol . The topological polar surface area is 87.1 Ų . The compound has a heavy atom count of 27 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Regioselective Synthesis of Novel Pyrazolo[1,5-a]pyrimidines : A novel protocol involving the fusion method between amino-pyrazoles and pentane-diones was used to synthesize 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating good yields and short reaction times. This method is notable for its solvent-free nature and regiospecificity due to a Michael-type reaction (Quiroga et al., 2007)(Quiroga et al., 2007).

Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids : A new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids was developed, highlighting the ring contraction of 2-carbamimidoylbenzoic acid with dicarbonyl compounds. The process also involves intramolecular condensation with dielectrophiles, leading to the formation of dihydropyrimido[2,1-a]isoindole systems (Hordiyenko et al., 2020)(Hordiyenko et al., 2020).

Biological and Medicinal Chemistry Applications

Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Compounds synthesized using the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold showed potential as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their possible use in cancer therapy (Gangjee et al., 2008)(Gangjee et al., 2008).

Antifolate Agents for Antitumor Activity : Novel classical antifolates, synthesized using the pyrrolo[2,3-d]pyrimidine scaffold, were evaluated as antitumor agents. They showed potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase, suggesting their efficacy in tumor inhibition (Gangjee et al., 2005)(Gangjee et al., 2005).

Other Applications

- Synthesis of Pyridyl Substituted Benzamides : Research into the synthesis of pyridyl substituted benzamides has shown their potential for multi-stimuli-responsive properties and aggregation-enhanced emission, highlighting their use in material science (Srivastava et al., 2017)(Srivastava et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2/c13-12(14,15)9-5-6-16-11(18-9)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVYBIAINVFXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

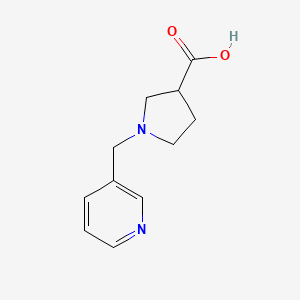

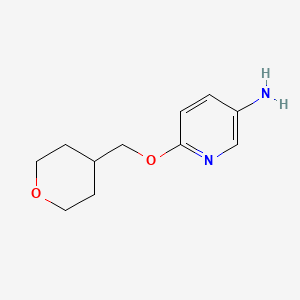

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

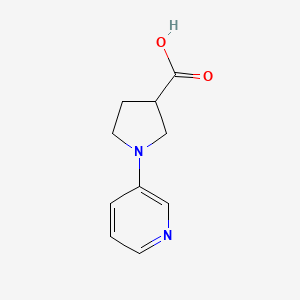

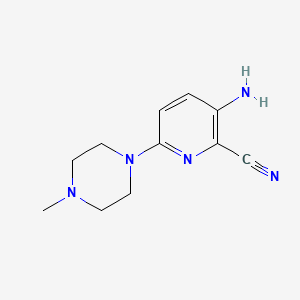

![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

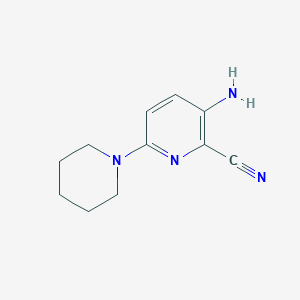

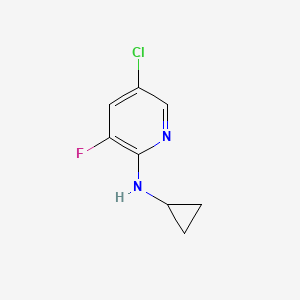

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)

![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)